2,6-Dichloroquinazolin-4(3H)-one
Overview
Description
2,6-Dichloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the quinazolinone ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichloroaniline with formamide or formic acid, which leads to the formation of the quinazolinone ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone ring, enhancing their chemical and biological properties.
Scientific Research Applications
2,6-Dichloroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2,6-Dichloroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
- 2,4-Dichloroquinazolin-6(3H)-one
- 2,6-Difluoroquinazolin-4(3H)-one
- 2,6-Dibromoquinazolin-4(3H)-one
Uniqueness: The presence of chlorine atoms at the 2 and 6 positions makes this compound unique in terms of its reactivity and the types of reactions it can undergo. This structural feature also influences its biological activity, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,6-dichloro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJZIBHISYWVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557574 | |
Record name | 2,6-Dichloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-87-9 | |
Record name | 2,6-Dichloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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